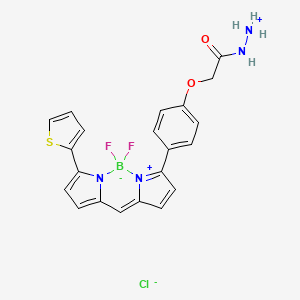

BDP TR hydrazide

Description

Properties

Molecular Formula |

C21H18BF2N4O2S+ |

|---|---|

Molecular Weight |

439.27 |

IUPAC Name |

[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]azanium;chloride |

InChI |

InChI=1S/C21H17BF2N4O2S.ClH/c23-22(24)27-15(12-16-6-10-19(28(16)22)20-2-1-11-31-20)5-9-18(27)14-3-7-17(8-4-14)30-13-21(29)26-25;/h1-12H,13,25H2,(H,26,29);1H |

InChI Key |

ACYGVTUSAQHXQL-UHFFFAOYSA-O |

SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)N[NH3+])(F)F.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BDP TR hydrazide |

Origin of Product |

United States |

Foundational & Exploratory

fluorescence quantum yield of BDP TR hydrazide

An In-Depth Technical Guide to the Fluorescence Quantum Yield of BDP TR Hydrazide

Foreword: Beyond a Simple Number

The fluorescence quantum yield (Φf) is arguably the most critical parameter defining a fluorophore's performance. It is the direct measure of the efficiency with which a molecule converts absorbed light into emitted fluorescence.[1] For a probe like this compound, a member of the robust BODIPY (boron-dipyrromethene) dye family, understanding its quantum yield is not about a single, static value. Instead, it is about appreciating the dynamic interplay between its molecular structure and its environment. This guide moves beyond mere data reporting to provide a deep, mechanistic understanding of this compound's photophysics, empowering researchers to optimize its use in demanding applications such as bioconjugation, cellular imaging, and diagnostics.

Core Photophysical Profile of BDP TR

BDP TR is a bright and highly photostable fluorophore designed for the red-orange spectral region, often corresponding to the ROX (Rhodamine X) channel in many instruments.[2][3] Its rigid BODIPY core is inherently resistant to many common quenching pathways, forming the basis for its high intrinsic fluorescence potential.[] The "hydrazide" functional group makes it a chemoselective tool, primed for reaction with carbonyl compounds (aldehydes and ketones).[5][6]

Table 1: Key Spectroscopic Properties of BDP TR Dyes

| Parameter | Value | Typical Solvent | Source |

|---|---|---|---|

| Excitation Maximum (λ_abs_) | 589 nm | Varies (e.g., DMF, DMSO) | [2][5][7] |

| Emission Maximum (λ_em_) | 616 nm | Varies (e.g., DMF, DMSO) | [2][5][7] |

| Molar Extinction Coefficient (ε) | ~69,000 M⁻¹cm⁻¹ | Varies | [2][5][7] |

| Reported Fluorescence Quantum Yield (Φf) | up to 0.90 | Varies |[2][5][7] |

Note: These values are typical and can shift depending on the solvent and conjugation state.

The "Turn-On" Mechanism: A Paradigm of Probe Design

A crucial characteristic of many hydrazide-functionalized BODIPY dyes is their nature as "turn-on" or fluorogenic probes. The unconjugated this compound is often weakly fluorescent. The non-bonding electrons of the terminal hydrazine group can participate in non-radiative de-excitation pathways, effectively quenching the fluorescence of the BODIPY core.

However, upon reaction with an aldehyde or ketone—for instance, on a carbonylated protein—a stable hydrazone bond is formed. This reaction alters the electronic structure of the substituent, disrupting the quenching pathway. The result is a dramatic, often 30- to 45-fold, increase in the fluorescence quantum yield.[8][9] This principle is fundamental to its utility, as it allows for the specific detection of target molecules with a high signal-to-background ratio.

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Step-by-Step Experimental Protocol:

-

Select a Reference Standard: Choose a standard whose absorption and emission spectra overlap well with BDP TR. For BDP TR (emits ~616 nm), Cresyl Violet in methanol (Φf ≈ 0.54) or Rhodamine 101 in ethanol (Φf ≈ 0.92) are suitable candidates. The standard's quantum yield must be well-documented and trusted.

-

Prepare Stock Solutions: Prepare concentrated stock solutions of both the this compound sample and the reference standard in a high-purity spectroscopic grade solvent (e.g., ethanol or methanol).

-

Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the desired final solvent. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1. This is critical to avoid inner-filter effects.

-

Measure Absorbance: Using a calibrated spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the excitation wavelength (e.g., 575 nm).

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on a corrected spectrofluorometer to the value used in the absorbance measurements.

-

Record the full, spectrally corrected emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

-

Record a "blank" spectrum of the solvent alone to allow for background subtraction.

-

-

Data Analysis:

-

Integrate the area under the background-subtracted, corrected emission spectrum for each measurement.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear, confirming the absence of concentration-dependent quenching.

-

Determine the gradient (Slope) of the line for both the sample (Grad_X) and the standard (Grad_ST).

-

-

Calculate Quantum Yield: Use the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

Where:

-

Φ_X is the quantum yield of the sample.

-

Φ_ST is the known quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plot of integrated intensity vs. absorbance.

-

n_X and n_ST are the refractive indices of the sample and standard solutions, respectively (if solvents differ).

-

The Absolute Method (Integrating Sphere)

This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. [10][11]It is considered more accurate but requires specialized instrumentation.

Causality Behind the Protocol: An integrating sphere is a hollow sphere coated with a highly reflective material that scatters light, ensuring that all emitted photons, regardless of their direction, reach the detector. By measuring the excitation light profile with and without the sample in the sphere, one can directly calculate the number of photons absorbed. A subsequent measurement of the sample's emission profile within the sphere allows for the direct calculation of the number of photons emitted.

Caption: Simplified workflow for the absolute measurement of fluorescence quantum yield using an integrating sphere.

Self-Validating Systems and Troubleshooting

A trustworthy protocol is a self-validating one. In quantum yield measurements, this is achieved through rigor and internal checks.

-

Linearity is Key: The plot of absorbance vs. integrated fluorescence intensity must be linear and pass through the origin. Deviation from linearity indicates the onset of inner-filter effects or concentration quenching, invalidating the data at higher concentrations.

-

Standard Cross-Validation: If possible, measure your sample against two different, well-established standards. Agreement between the results provides high confidence in your measured value.

-

Spectral Correction: Ensure your fluorometer is properly corrected for the wavelength-dependent sensitivity of its detector and optics. Using an incorrect correction file is a major source of systematic error. [10]* Purity of Materials: Use only spectroscopic grade solvents and high-purity dyes. Impurities can fluoresce or quench, leading to erroneous results. [1]

Conclusion

This compound is a high-performance fluorogenic probe whose full potential is unlocked through a comprehensive understanding of its fluorescence quantum yield. Its utility stems not from a single value, but from its dramatic increase in fluorescence upon specific reaction with target aldehydes and ketones. For the researcher, this means that careful consideration of the chemical environment—from the solvent used to the nature of the conjugation partner—is paramount. By employing rigorous, self-validating measurement protocols, scientists can confidently determine the quantum yield of this compound in their specific application, ensuring the generation of accurate, reproducible, and impactful data in drug development and biomedical research.

References

-

Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Singleton, D. G., et al. (2013). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC. Retrieved February 4, 2026, from [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Fluorescence quantum yield measurement. (2021). JASCO Global. Retrieved February 4, 2026, from [Link]

-

Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers in methylene chloride, ethanol, and aqueous solution. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Antonov, A. S., et al. (2023). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. Retrieved February 4, 2026, from [Link]

-

This compound (A270117). (n.d.). Antibodies.com. Retrieved February 4, 2026, from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved February 4, 2026, from [Link]

-

Monteiro, A., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Retrieved February 4, 2026, from [Link]

-

L-A. D. M. et al. (2018). Time-Resolved Fluorescence Anisotropy and Molecular Dynamics Analysis of a Novel GFP Homo-FRET Dimer. PMC. Retrieved February 4, 2026, from [Link]

-

Fluorescence decay traces of the compounds in different solvents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved February 4, 2026, from [Link]

-

Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2024). PubMed Central. Retrieved February 4, 2026, from [Link]

-

Fluorescence Resonance Energy Transfer Between Quantum Dot Donors and Dye-Labeled Protein Acceptors. (n.d.). TauTec. Retrieved February 4, 2026, from [Link]

-

Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange. Retrieved February 4, 2026, from [Link]

-

Singleton, D. G., et al. (2013). Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones. PubMed. Retrieved February 4, 2026, from [Link]

-

Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. (2022). RSC Publishing. Retrieved February 4, 2026, from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Биоконъюгация [ru.lumiprobe.com]

- 7. This compound (A270117) | Antibodies.com [antibodies.com]

- 8. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. edinst.com [edinst.com]

- 11. researchgate.net [researchgate.net]

Advanced Characterization and Application of BDP TR Hydrazide

Executive Summary

BDP TR Hydrazide represents a significant advancement in fluorophore engineering, synthesizing the photostability of the Boron-Dipyrromethene (BODIPY) scaffold with the spectral characteristics of Texas Red (Sulforhodamine 101). Unlike traditional rhodamines, BDP TR is electrically neutral (zwitterionic in some forms but generally lipophilic core), offering high quantum yields (~0.90) and resistance to pH-induced quenching.

This guide provides a rigorous structural analysis, mechanistic insights into hydrazide-carbonyl ligation, and a self-validating protocol for glycoprotein labeling. It serves as a definitive reference for integrating this compound into high-fidelity fluorescence microscopy and proteomics workflows.

Molecular Architecture & Photophysics

Structural Composition

The "BDP" designation refers to the core 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold.[1] The "TR" suffix indicates a bathochromic shift (red-shift) engineered to match the ROX/Texas Red channel (Ex/Em: ~589/616 nm).

-

Chromophore Core: Unlike the unsubstituted BODIPY (green emission), BDP TR achieves its red emission through extended conjugation, typically via thienyl (thiophene) substitution at the 5-position or styryl extensions. This modification lowers the HOMO-LUMO gap without compromising the rigidity that grants BODIPY its high quantum yield.

-

Reactive Handle (Hydrazide): The hydrazide group (

) acts as a nucleophile specific to aldehydes and ketones, enabling bio-orthogonal conjugation to oxidized carbohydrates or carbonylated proteins.

Spectral Data Summary

| Property | Value | Unit | Notes |

| Excitation Max ( | 589 | nm | Matches 561 nm or 594 nm lasers |

| Emission Max ( | 616 | nm | Optimal for ROX/Texas Red filters |

| Extinction Coefficient ( | ~69,000 | High absorptivity | |

| Quantum Yield ( | 0.90 | - | Near unity; exceptional brightness |

| Molecular Weight | 474.72 | Da | Monoisotopic mass (approx) |

| Solubility | DMSO, DMF | - | Moderate water solubility; organic co-solvent recommended |

Structural Logic Diagram

The following diagram illustrates the functional modularity of the this compound molecule.

Figure 1: Structural logic of this compound, highlighting the separation between the photophysical core and the reactive bioconjugation handle.

Bioconjugation Chemistry: The Hydrazone Ligation

The primary utility of this compound lies in its ability to form stable hydrazone bonds with aldehydes. This is most commonly applied in Glycobiology (labeling antibodies or membrane proteins via glycans) and Oxidative Stress Research (labeling carbonylated proteins).

Mechanism

-

Oxidation (Activation): Sodium Periodate (

) cleaves cis-diols in carbohydrates (sialic acid, galactose) to generate reactive aldehyde groups. -

Ligation: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: Water is eliminated to form a hydrazone linkage (

). -

Stabilization (Optional): The hydrazone bond is relatively stable at physiological pH but can be reversible. For permanent linkage, it can be reduced with sodium cyanoborohydride (

) to a hydrazine bond, though this is often unnecessary for imaging applications.

Experimental Protocol: Glycoprotein Labeling

Objective: Labeling of IgG Antibody (polyclonal) via Fc-region glycans. Rationale: Site-specific labeling on the Fc region prevents interference with the antigen-binding site (Fab), preserving antibody affinity—a major advantage over NHS-ester (amine) labeling.

Reagents Required[1]

-

Protein: IgG Antibody (1 mg/mL in PBS, pH 7.4). Must be free of carrier proteins like BSA or Gelatin.

-

Dye: this compound (10 mM stock in anhydrous DMSO).

-

Oxidant: Sodium Periodate (

), 0.1 M fresh solution in water. -

Quencher: Ethylene glycol or Glycerol.

-

Purification: PD-10 Desalting Column or Zeba Spin Columns (7K MWCO).

Step-by-Step Methodology

Phase A: Periodate Oxidation

-

Preparation: Add

to the antibody solution to a final concentration of 10 mM . -

Incubation: Incubate for 30 minutes at 4°C in the dark. Note: Keep cool to prevent over-oxidation of amino acids (Met, Trp).

-

Quenching: Add ethylene glycol (final 100 mM) and incubate for 5 minutes to neutralize excess periodate.

-

Buffer Exchange (Critical): Perform a rapid buffer exchange into Sodium Acetate buffer (pH 5.5) using a spin column.

-

Expert Insight: Hydrazone formation is acid-catalyzed. pH 5.5 significantly accelerates the reaction compared to pH 7.4.

-

Phase B: Conjugation

-

Dye Addition: Add this compound stock to the oxidized antibody.

-

Target Ratio: Use a 20-50 molar excess of dye over protein.

-

Solubility Check: Ensure final DMSO concentration is <10% to prevent protein denaturation.

-

-

Incubation: Incubate for 2–4 hours at Room Temperature (or overnight at 4°C) with gentle rotation, protected from light.

Phase C: Purification & Validation

-

Purification: Remove excess free dye using a PD-10 column equilibrated with PBS (pH 7.4). The dye-protein conjugate will elute in the void volume (first colored band).

-

Self-Validation (Degree of Labeling - DOL): Measure Absorbance at 280 nm (

) and 589 nm (-

Correction Factor: BDP dyes have low absorption at 280 nm, but for precision:

.

-

Workflow Visualization

Figure 2: Optimized workflow for site-specific labeling of glycoproteins using this compound.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation during labeling | Dye aggregation due to high hydrophobicity. | Add dye in small aliquots; ensure DMSO <10%; use sulfonated variants if available for higher solubility. |

| Low Degree of Labeling (DOL < 1) | Insufficient oxidation or high pH. | Ensure fresh |

| High Background Staining | Hydrophobic interaction of BDP core with membranes. | Wash samples with buffers containing 0.1% Tween-20 or Triton X-100 after staining. |

| Signal Bleaching | (Rare for BDP) High laser power. | BDP TR is highly stable. If bleaching occurs, check mounting medium compatibility (avoid VectaShield with certain dyes; Prolong Diamond is recommended). |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets).

-

Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. [Link]

-

FPbase. Fluorescence Spectra Viewer: BODIPY TR. Retrieved from [Link]

Sources

Technical Whitepaper: Photophysical Characterization and Application of BDP TR Fluorescent Probes

Topic: Photophysical Properties of BDP TR Fluorescent Probes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BDP TR (Boron-dipyrromethene Texas Red) represents a high-performance class of fluorescent probes engineered to replace traditional sulforhodamine 101 derivatives (Texas Red/ROX).[1][2] Characterized by a rigid borondipyrromethene core, BDP TR exhibits superior quantum yield, exceptional photostability, and narrow emission bandwidths. This guide provides a deep technical analysis of BDP TR’s photophysics, mechanistic advantages, and validated experimental protocols for bioimaging and bioconjugation.

Molecular Architecture & Photophysics

Structural Basis

Unlike the flexible xanthene scaffold of Texas Red, BDP TR is built upon a rigid 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core. This structural rigidity minimizes vibrational relaxation pathways, effectively suppressing non-radiative decay. The result is a fluorophore with a quantum yield approaching unity, even in aqueous environments.[3]

Quantitative Photophysical Profile

The following data represents the consensus photophysical properties of BDP TR derivatives (e.g., BDP TR Ceramide, BDP TR Azide) in methanol or aqueous buffer (pH 7.4).

| Parameter | Value | Unit | Notes |

| Excitation Max ( | 589 | nm | Matches 561 nm or 594 nm laser lines |

| Emission Max ( | 616 - 620 | nm | Deep Red / ROX Channel |

| Extinction Coeff.[1][4] ( | ~60,000 - 69,000 | High absorptivity allows lower probe concentration | |

| Quantum Yield ( | ~0.90 | - | Significantly higher than Texas Red (~0.5-0.7) |

| Stokes Shift | ~27 | nm | Small Stokes shift requires precise filter sets |

| Fluorescence Lifetime ( | ~5 - 6 | ns | Suitable for Fluorescence Polarization (FP) |

| Two-Photon Cross-Section | High | GM | Excellent for multiphoton microscopy |

Comparative Analysis: BDP TR vs. Texas Red

While Texas Red is prone to oxidative degradation and pH sensitivity, BDP TR remains stable across a broad pH range (pH 3–10).

-

Photostability: BDP TR resists photobleaching under high-intensity illumination (STED/Confocal), retaining >90% signal intensity where Texas Red may degrade to <50%.

-

Spectral Sharpness: The emission peak of BDP TR is narrower (FWHM ~25-30 nm), reducing spectral bleed-through in multicolor panels.

Mechanistic Visualization: Jablonski Diagram

The following diagram illustrates the electronic transitions governing BDP TR fluorescence. Note the suppression of Intersystem Crossing (ISC), which contributes to its high quantum yield.

Applications & Experimental Workflows

Golgi Apparatus Visualization (BDP TR Ceramide)

BDP TR Ceramide is a vital tool for visualizing the Golgi complex.[5][6] It leverages the cell's endogenous lipid metabolism to accumulate in the Golgi membranes.

Mechanism of Action:

-

Complexation: The hydrophobic probe is complexed with BSA to facilitate delivery.

-

Internalization: Cells take up the probe at 4°C (inhibiting vesicular transport).

-

Maturation: Upon warming to 37°C, the probe is metabolized and accumulates in the Golgi.

Validated Experimental Protocols

Protocol A: Golgi Staining with BDP TR Ceramide

Objective: Specific labeling of the Golgi apparatus in live or fixed cells.[5][6]

Reagents:

-

BDP TR Ceramide (Stock: 5 mM in DMSO).[5]

-

HBSS/HEPES buffer.

-

Defatted BSA.

Step-by-Step Methodology:

-

Probe Preparation: Dilute the stock solution to a final concentration of 5 µM in HBSS containing 5 µM defatted BSA. Note: BSA is critical for solubilizing the lipid probe.

-

Pulse (Loading): Rinse cells with ice-cold HBSS. Incubate cells with the probe solution for 30 minutes at 4°C .

-

Scientific Rationale: Incubation at 4°C allows the probe to insert into the plasma membrane but inhibits endocytosis, synchronizing the uptake.

-

-

Wash: Remove the staining solution and wash cells 3x with ice-cold medium.

-

Chase (Targeting): Add fresh, pre-warmed (37°C) complete culture medium and incubate for 30 minutes at 37°C .

-

Scientific Rationale: Restoring physiological temperature reactivates membrane trafficking, transporting the ceramide from the plasma membrane to the Golgi apparatus.

-

-

Fixation (Optional): If fixing, use 4% paraformaldehyde (PFA) for 15 minutes.[] Avoid methanol/acetone as they extract lipids.

-

Imaging: Image using a Texas Red filter set (Ex 590/Em 620).

Protocol B: Bioconjugation (Click Chemistry)

Objective: Labeling an alkyne-tagged biomolecule with BDP TR Azide.

Step-by-Step Methodology:

-

Reaction Mix: In a microcentrifuge tube, combine:

-

Alkyne-labeled protein/DNA (10–50 µM final).

-

BDP TR Azide (2–5 molar excess).

-

CuSO4 (1 mM) + THPTA Ligand (2 mM) (Premixed).

-

Sodium Ascorbate (2.5 mM, added last).

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

-

Purification: Remove unreacted dye via spin column (e.g., PD-10) or dialysis.

-

QC: Measure Absorbance at 589 nm to calculate Degree of Labeling (DOL).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Signal | Concentration Quenching | BDP dyes are hydrophobic and can aggregate at high concentrations. Reduce probe concentration (try 1 µM instead of 5 µM). |

| High Background | Non-specific Hydrophobic Binding | Increase BSA concentration in wash buffers or use detergents (0.05% Tween-20) if the target permits. |

| Spectral Bleed | Filter Mismatch | Ensure the filter set is optimized for Texas Red (Ex 580-590 / Em 610-630). Avoid standard RFP filters if they cut off above 600nm. |

| Precipitation | Aqueous Instability | Always predilute DMSO stocks into buffer containing BSA or surfactant before adding to cells. |

References

Sources

- 1. BDP TR alkyne (A270113) | Antibodies.com [antibodies.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. BDP TR amine (A270114) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

Mastering the Dissolution of BDP TR Hydrazide in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

BDP TR hydrazide, a fluorescent probe from the borondipyrromethene (BODIPY™) family, is a cornerstone in modern bio-conjugation and imaging applications. Its utility in labeling aldehydes and ketones on biomolecules is unparalleled, offering high fluorescence quantum yields and photostability. However, realizing the full potential of this powerful research tool is critically dependent on its proper handling and dissolution, particularly in its most common solvent, dimethyl sulfoxide (DMSO). This in-depth technical guide provides a comprehensive exploration of the solubility properties of this compound in DMSO, offering field-proven insights and detailed protocols to ensure reproducible and optimal results in your research endeavors. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide a robust framework for its effective use in the laboratory.

Introduction to this compound: A Versatile Tool for Bioconjugation

This compound is a reactive fluorescent dye specifically designed for the ROX/Texas Red channel.[1][2] Its core structure is based on the borondipyrromethene (BODIPY™) scaffold, which is renowned for its sharp excitation and emission peaks, high molar extinction coefficients, and relative insensitivity to environmental polarity and pH.[3] The hydrazide functional group (-NHNH₂) provides a reactive handle for the covalent labeling of carbonyl compounds, specifically aldehydes and ketones, through the formation of a stable hydrazone linkage.[1][2] This specific reactivity makes it an invaluable tool for site-specifically labeling proteins, glycoproteins, and other biomolecules that have been engineered or modified to contain a carbonyl group.

The primary application of this compound lies in its ability to fluorescently tag biomolecules for visualization and quantification in a variety of research contexts, including microscopy, flow cytometry, and fluorescence polarization assays.[4]

The Critical Role of DMSO in this compound Applications

Dimethyl sulfoxide (DMSO) is the solvent of choice for dissolving this compound and many other hydrophobic fluorescent dyes. Its powerful solvating capacity for a wide range of organic molecules and its miscibility with water make it an ideal vehicle for introducing these probes into aqueous biological systems. However, the success of any experiment involving this compound hinges on the correct preparation of the initial DMSO stock solution.

Understanding the "Good" Solubility of this compound in DMSO

The ability to create a concentrated stock solution is paramount for several reasons:

-

Minimizing Solvent Effects: By starting with a high-concentration stock, only a small volume needs to be added to the aqueous reaction buffer, thereby minimizing the potentially disruptive effects of DMSO on protein structure and function.

-

Accurate Dosing: Concentrated stocks allow for precise and reproducible dilution to the desired final working concentration.

-

Storage and Stability: Aliquoting a concentrated stock solution for storage at -20°C or -80°C helps to preserve the integrity of the dye by minimizing freeze-thaw cycles.[7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source(s) |

| Molecular Weight | 474.72 g/mol | [1][2] |

| Appearance | Violet powder | [1][2] |

| Excitation Maximum (λex) | 589 nm | [1][2] |

| Emission Maximum (λem) | 616 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1][2] |

| Solubility | Good in DMSO and DMF, moderate in water | [1][2] |

Causality in Experimental Choices: Factors Influencing Solubility and Stability

The dissolution of this compound in DMSO is not merely a matter of adding solvent to a powder. Several factors can significantly impact the quality of the resulting solution and, consequently, the outcome of your experiments.

The Critical Importance of Anhydrous DMSO

DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere. For moisture-sensitive compounds like this compound, the presence of water in the DMSO can lead to several undesirable consequences:

-

Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, leading to a loss of reactivity and the inability to label target molecules.

-

Aggregation: BODIPY dyes have a known tendency to aggregate in aqueous environments or in mixed solvents containing water.[9] This aggregation can lead to fluorescence quenching and a broadening of the absorption spectra, ultimately reducing the signal-to-noise ratio in your experiments.[10][11]

-

Reduced Solubility: The presence of water can decrease the overall solvating power of DMSO for hydrophobic molecules, potentially leading to incomplete dissolution or precipitation of the dye.

Therefore, the use of anhydrous (dry) DMSO is strongly recommended for preparing stock solutions of this compound.

Best Practices for Handling Anhydrous DMSO

To maintain the anhydrous nature of your DMSO and ensure optimal performance, adhere to the following best practices:

-

Purchase in small volumes: Purchase anhydrous DMSO in small, sealed containers to minimize exposure to atmospheric moisture once opened.

-

Use proper technique: When dispensing, use a dry needle and syringe to pierce the septum of the bottle, and work quickly to minimize the ingress of air.

-

Store correctly: Store anhydrous DMSO in a desiccator or a tightly sealed container in a dry environment.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO

This protocol provides a detailed, step-by-step methodology for preparing a reliable and reproducible 10 mM stock solution of this compound.

Materials

-

This compound (violet powder)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes (amber or wrapped in foil to protect from light)

-

Vortex mixer

-

Precision micropipettes and tips

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weigh the Dye: Accurately weigh out a small amount of this compound (e.g., 1 mg) into a pre-weighed, light-protected microcentrifuge tube. For small quantities, it is often more practical to use the entire contents of a pre-weighed vial from the supplier.

-

Calculate the Required Volume of DMSO: Use the following formula to calculate the volume of anhydrous DMSO needed to achieve a 10 mM concentration:

Volume of DMSO (in µL) = (Mass of this compound (in mg) / 474.72 g/mol ) * 100,000

For example, to prepare a 10 mM stock solution from 1 mg of this compound:

Volume of DMSO (in µL) = (1 mg / 474.72 g/mol ) * 100,000 ≈ 210.6 µL

-

Dissolve the Dye: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Vortex Thoroughly: Tightly cap the tube and vortex at high speed for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. The solution should be clear and uniformly colored.

-

Storage: For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

Caption: Hydrazone Ligation Reaction between this compound and an Aldehyde.

Protocol

-

Prepare the Reaction Buffer: A common buffer for hydrazone ligation is 100 mM sodium phosphate or sodium acetate at a pH of 4.0-6.0. The acidic pH catalyzes the dehydration step of the reaction.

-

Prepare the Biomolecule Solution: Dissolve your aldehyde or ketone-containing biomolecule in the reaction buffer to the desired concentration.

-

Add this compound: Add the 10 mM this compound stock solution to the biomolecule solution to achieve a final molar excess of the dye (typically 5- to 20-fold excess). Gently mix to ensure homogeneity.

-

Incubate: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. Protect the reaction from light.

-

Purification: Remove the unreacted this compound from the labeled biomolecule using standard purification techniques such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Conclusion

The successful application of this compound in advanced biological research is fundamentally dependent on a thorough understanding of its solubility properties in DMSO. By employing anhydrous DMSO, adhering to best practices for solvent handling, and following validated protocols for stock solution preparation, researchers can ensure the integrity and reactivity of this powerful fluorescent probe. This guide provides the necessary framework to mitigate common pitfalls such as hydrolysis and aggregation, thereby enabling reproducible and high-quality data in a wide array of bioconjugation and bioimaging experiments.

References

-

Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]

-

Antibodies.com. (n.d.). This compound (A270117). Retrieved from [Link]

-

Hahn, K., & Kolega, J. (n.d.). Dye Labeling Protocol. Retrieved from [Link]

- Lei, B., Pan, H., Zhang, Y., Ren, X. K., & Chen, Z. (2021). An amphiphilic B,O-chelated aza-BODIPY dye: synthesis, pH-sensitivity, and aggregation behaviour in a H2O/DMSO mixed solvent. Organic & Biomolecular Chemistry, 19(25), 5676–5682.

- Pap, E., et al. (2018).

- Poirier, M. B., et al. (2010). Hydrazone ligation strategy to assemble multifunctional viral nanoparticles for cell imaging and tumor targeting. ACS Nano, 4(4), 2163–2174.

- Wang, D., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 3(12), 18092–18099.

- Yuan, L., et al. (2013). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics.

- Zhang, X., et al. (2013). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 4(8), 3125-3130.

- Pap, E., et al. (2018).

- Poirier, M. B., et al. (2010). Hydrazone ligation strategy to assemble multifunctional viral nanoparticles for cell imaging and tumor targeting. ACS Nano, 4(4), 2163–2174.

- Wang, D., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 3(12), 18092–18099.

- Yuan, L., et al. (2013). Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics.

- Zhang, X., et al. (2013). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 4(8), 3125-3130.

-

Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]

-

Hahn, K., & Kolega, J. (n.d.). Dye Labeling Protocol. Retrieved from [Link]

- Lei, B., Pan, H., Zhang, Y., Ren, X. K., & Chen, Z. (2021). An amphiphilic B,O-chelated aza-BODIPY dye: synthesis, pH-sensitivity, and aggregation behaviour in a H2O/DMSO mixed solvent. Organic & Biomolecular Chemistry, 19(25), 5676–5682.

-

Antibodies.com. (n.d.). This compound (A270117). Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound (A270117) | Antibodies.com [antibodies.com]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. This compound, 2183473-49-4 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medkoo.com [medkoo.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. meso-Dimethylaminonaphthyl-BODIPY Derivatives as Bioimaging Probes to Monitor Intracellular pH and Label Lysosomes and Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An amphiphilic B,O-chelated aza-BODIPY dye: synthesis, pH-sensitivity, and aggregation behaviour in a H2O/DMSO mixed solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Water-Soluble Far-Red-Emitting Amphiphilic BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying Carbonylated Proteins with BDP TR Hydrazide

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the robust methodology for identifying and quantifying protein carbonylation, a key biomarker of oxidative stress, utilizing the fluorescent probe BDP TR hydrazide. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss the critical considerations for ensuring data integrity and reproducibility.

The Significance of Protein Carbonylation in Research and Drug Development

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to irreversible oxidative modifications of proteins. One of the most common and chemically stable outcomes of this damage is the formation of carbonyl groups (aldehydes and ketones) on the side chains of specific amino acid residues, including proline, arginine, lysine, and threonine. The accumulation of these carbonylated proteins is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes, as well as in the aging process.[1] Consequently, the accurate detection and quantification of protein carbonylation serve as a critical biomarker for assessing oxidative stress and evaluating the efficacy of therapeutic interventions.

This compound: A Superior Tool for Carbonyl Detection

Traditionally, the detection of protein carbonyls has relied on derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by spectrophotometric or immunochemical detection.[2][3][4] However, these methods can suffer from limitations such as low reproducibility, sample loss during washing steps, and potential cross-reactivity.[2][5]

Fluorescent hydrazides, such as this compound, offer a more sensitive, specific, and versatile alternative.[2][6] BDP TR (BODIPY TR) is a borondipyrromethene dye with excellent photophysical properties, including high quantum yield, sharp emission spectra, and good photostability.[1][7] Its hydrazide functional group allows for the specific covalent labeling of carbonyl groups on proteins.[8][9][10][11]

Key Advantages of this compound:

-

High Specificity: The hydrazide group selectively reacts with aldehyde and ketone carbonyl groups to form a stable hydrazone bond.[9][10][12][13]

-

Excellent Fluorescence Properties: BDP TR exhibits bright fluorescence in the red region of the spectrum (Excitation/Emission maxima ~585/620 nm), minimizing interference from autofluorescence common in biological samples.[7][14]

-

Versatility: The fluorescent tag enables a variety of downstream detection methods, including in-gel visualization, fluorescence microscopy, flow cytometry, and Western blotting, without the need for secondary antibodies.[1][6]

-

Multiplexing Capability: The distinct spectral properties of BDP TR allow for its use in combination with other fluorescent probes, such as Cy3 and Cy5 hydrazides, for multiplexed analyses in techniques like 2D-Difference Gel Electrophoresis (DIGE).[6]

The Chemistry of Detection: Hydrazone Formation

The core of this detection method lies in the nucleophilic addition reaction between the hydrazide moiety of BDP TR and the carbonyl group on the protein side chain. This reaction forms a stable hydrazone linkage.

Figure 1: Chemical reaction between a protein carbonyl and this compound.

Experimental Workflow: From Sample to Signal

The successful identification of carbonylated proteins using this compound involves a series of critical steps, from meticulous sample preparation to sensitive detection.

Figure 2: Overall experimental workflow for identifying carbonylated proteins.

Critical Step: Sample Preparation

The integrity of your results hinges on proper sample preparation. The goal is to efficiently extract proteins while preventing artifactual carbonylation.

Key Considerations:

-

Lysis Buffer: Use a lysis buffer compatible with your downstream application. For many applications, a RIPA buffer or a similar formulation is suitable. Crucially, avoid buffers containing aldehydes or ketones.

-

Protease and Phosphatase Inhibitors: Always include a protease and phosphatase inhibitor cocktail to prevent protein degradation and modification.

-

Nucleic Acid Removal: Nucleic acids can contain carbonyl groups and may interfere with the assay, leading to artificially high readings.[15] If a high nucleic acid content is suspected (A280/A260 ratio < 1), consider treating the sample with DNase/RNase or using streptomycin sulfate to precipitate nucleic acids.[15][16]

-

Protein Quantification: Accurately determine the protein concentration of your lysate using a reliable method such as the Bradford or BCA assay. This is essential for ensuring equal loading in subsequent steps.

Protocol: Cell Lysate Preparation

-

Wash cultured cells with ice-cold PBS to remove media.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration. The sample is now ready for labeling.

Labeling Proteins with this compound

This step involves the direct reaction of the fluorescent probe with the carbonylated proteins in your sample.

Protocol: this compound Labeling

-

Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Reaction Setup: In a microcentrifuge tube, add 20-50 µg of your protein sample. Adjust the volume with lysis buffer or PBS to 25 µL.

-

Initiate Labeling: Add 1 µL of 10 mM this compound stock solution to the protein sample (final concentration ~0.4 mM).

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Stop Reaction & Precipitate Protein: Add 4 volumes (100 µL) of ice-cold acetone. Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

-

Pellet Protein: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Wash Pellet: Carefully discard the supernatant. Wash the protein pellet by adding 100 µL of ice-cold acetone and centrifuging again. Repeat the wash step to ensure complete removal of unreacted probe.

-

Resuspend Pellet: After the final wash, air-dry the pellet for 5-10 minutes. Resuspend the pellet in an appropriate buffer for your downstream application (e.g., 1X SDS-PAGE loading buffer for Western blotting).

Downstream Analysis and Detection Methods

The fluorescently labeled proteins can now be analyzed using several techniques.

In-Gel Fluorescence and 2D-Difference Gel Electrophoresis (2D-DIGE)

This is a powerful method for visualizing the entire profile of carbonylated proteins and quantifying changes between different samples.

Principle: Labeled proteins are separated by 1D or 2D SDS-PAGE. The gel is then imaged directly on a fluorescence scanner, eliminating the need for membrane transfer and antibody incubations. 2D-DIGE allows for the comparison of multiple samples on the same gel, minimizing inter-gel variability and improving the accuracy of quantification.[17][18][19][20]

Workflow for 2D-DIGE Analysis:

Figure 3: Workflow for 2D-DIGE analysis of protein carbonylation.

Data Interpretation: The fluorescence intensity of each spot corresponding to a carbonylated protein is normalized to a total protein stain (e.g., Coomassie or a total protein fluorescent stain) and compared across different samples. This allows for the identification of specific proteins that show increased or decreased carbonylation in response to a particular treatment or condition. Spots of interest can then be excised from the gel and identified by mass spectrometry.[6]

Western Blotting

This method provides a familiar and accessible way to visualize carbonylated proteins.

Protocol: Western Blot Detection

-

Run the BDP TR-labeled protein samples on a standard SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Direct Fluorescence Detection: Image the membrane directly on a fluorescence imager using the appropriate excitation and emission settings for BDP TR (e.g., ROX channel).

-

Total Protein Normalization: After imaging, the membrane can be stained with a total protein stain (e.g., Ponceau S, Coomassie, or a fluorescent total protein stain) to verify equal loading.

Mass Spectrometry for Site-Specific Identification

For the ultimate level of detail, mass spectrometry can be employed to identify the specific proteins that are carbonylated and even pinpoint the exact amino acid residues that are modified.[2][12] This typically involves enriching the BDP TR-labeled proteins or peptides before analysis.

Data and Quantitative Summary

The choice of detection method will dictate the type of quantitative data obtained.

| Detection Method | Quantitative Output | Advantages | Limitations |

| 1D Gel/Western Blot | Relative fluorescence intensity of bands | Simple, accessible | Low resolution, difficult to resolve individual proteins |

| 2D-DIGE | Normalized spot volume/intensity | High resolution, accurate quantification, multiplexing | Technically demanding, requires specialized software |

| Fluorescence Microscopy | Cellular/subcellular fluorescence intensity | Provides spatial information | Semi-quantitative, subject to photobleaching |

| Flow Cytometry | Per-cell fluorescence intensity | High-throughput, population-level statistics | No spatial resolution, requires single-cell suspension |

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your data, incorporate the following controls and validation steps into your experimental design:

-

Negative Control: A sample that has not been derivatized with this compound should be run in parallel to assess background fluorescence.

-

Positive Control: An in vitro carbonylated protein standard (e.g., BSA oxidized by metal-catalyzed oxidation) can be used to confirm that the labeling and detection are working correctly.

-

Derivatization Control: A control sample where the carbonyl groups are first reduced with sodium borohydride before this compound labeling. This should result in a significant reduction in the fluorescent signal, confirming the specificity of the hydrazide for carbonyls.

-

Loading Controls: Always normalize the carbonylation signal to the total protein amount in each lane or spot.

By adhering to these rigorous protocols and incorporating appropriate controls, researchers can confidently utilize this compound to gain valuable insights into the role of protein carbonylation in their specific areas of study.

References

-

Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins Generated by Oxidative Stress. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides. (2012, June 27). Taylor & Francis. Retrieved February 4, 2026, from [Link]

-

Analysis of protein carbonylation - pitfalls and promise in commonly used methods. (2014). Free Radical Research, 48(10), 1147-1160. Retrieved February 4, 2026, from [Link]

-

Proteomic Identification of Carbonylated Proteins and Their Oxidation Sites. (2011). Mass Spectrometry Reviews, 30(4), 622-637. Retrieved February 4, 2026, from [Link]

-

Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. (2018). Redox Biology, 16, 349-357. Retrieved February 4, 2026, from [Link]

-

Analysis of protein carbonylation — pitfalls and promise in commonly used methods. (2022, August 23). SciSpace. Retrieved February 4, 2026, from [Link]

-

Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. (2012). Journal of the American Society for Mass Spectrometry, 23(11), 1896-1905. Retrieved February 4, 2026, from [Link]

-

Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. (2018). Redox Biology, 16, 349-357. Retrieved February 4, 2026, from [Link]

-

Quantification of Protein Carbonylation. (2013). In Methods in Molecular Biology (Vol. 965, pp. 299-307). Springer. Retrieved February 4, 2026, from [Link]

-

Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions. (2016). Free Radical Biology and Medicine, 97, 362-373. Retrieved February 4, 2026, from [Link]

-

Protein carbonylation detection methods: A comparison. (2017). Data in Brief, 15, 608-613. Retrieved February 4, 2026, from [Link]

-

Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). Molecules, 28(19), 6825. Retrieved February 4, 2026, from [Link]

-

Technical Manual Protein Carbonyl Colorimetric Assay Kit (Tissue And Serum Samples). (n.d.). Elabscience. Retrieved February 4, 2026, from [Link]

-

Validation of protein carbonyl measurement: A multi-centre study. (2013). Free Radical Research, 47(11), 906-913. Retrieved February 4, 2026, from [Link]

-

BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. (2018). ACS Omega, 3(12), 17833-17840. Retrieved February 4, 2026, from [Link]

-

2-D Fluorescence Difference Gel Electrophoresis (DIGE) in Neuroproteomics. (2008). In Methods in Molecular Biology (Vol. 425, pp. 209-223). Humana Press. Retrieved February 4, 2026, from [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

BODIPY TR Dye Profile. (n.d.). FluoroFinder. Retrieved February 4, 2026, from [Link]

-

Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells. (2025, September 25). Journal of Student-Created Research. Retrieved February 4, 2026, from [Link]

-

Two-Dimensional Difference Gel Electrophoresis (2D DIGE). (2022, July 15). Azure Biosystems. Retrieved February 4, 2026, from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules, 27(15), 4933. Retrieved February 4, 2026, from [Link]

-

Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. (2009). Redox Report, 14(4), 159-166. Retrieved February 4, 2026, from [Link]

-

Two-Dimensional Difference Gel Electrophoresis: Methods and Protocols. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. (2016). Molecules, 21(1), 105. Retrieved February 4, 2026, from [Link]

-

Protein Carbonyl Colorimetric Assay Kit (Tissue And Serum Samples). (n.d.). Elabscience. Retrieved February 4, 2026, from [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2017). Tetrahedron, 73(35), 5243-5251. Retrieved February 4, 2026, from [Link]

-

BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. (2018). Sensors (Basel), 18(11), 3845. Retrieved February 4, 2026, from [Link]

-

Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling. (2006). Nature Protocols, 1(4), 1733-1745. Retrieved February 4, 2026, from [Link]

-

The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. (2015). Journal of the American Society for Mass Spectrometry, 26(11), 1906-1913. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]

- 4. 蛋白质羰基含量检测试剂盒 sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. FluoroFinder [app.fluorofinder.com]

- 15. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. 2-D Fluorescence Difference Gel Electrophoresis (DIGE) in Neuroproteomics - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. azurebiosystems.com [azurebiosystems.com]

- 19. itsibio.com [itsibio.com]

- 20. Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: BDP TR Hydrazide Compatibility with Confocal Microscopy

Executive Summary

This technical guide details the integration of BDP TR (BODIPY Texas Red) Hydrazide into confocal microscopy workflows. Unlike traditional Texas Red or ROX conjugates, BDP TR offers superior photostability and a quantum yield approaching unity (~0.9), making it an ideal candidate for extended live-cell imaging (surface labeling) and high-resolution confocal z-stacking where photobleaching is a critical failure mode.

The hydrazide moiety provides a specific chemoselective handle for carbonyl groups (aldehydes/ketones) , enabling the precise visualization of glycoproteins (via periodate oxidation) and oxidative stress markers without the background noise associated with non-specific amine labeling.

Chemical & Spectral Architecture

The Fluorophore: BDP TR (Boron-Dipyrromethene)

BDP TR is a hydrophobic, rigid fluorophore that mimics the spectral properties of Texas Red but utilizes a borondipyrromethene core.[1] This core structure restricts internal rotation, significantly reducing non-radiative decay and boosting quantum yield.

| Property | Value | Comparison to Texas Red |

| Excitation Max | 589 nm | Similar (596 nm) |

| Emission Max | 616 nm | Similar (615 nm) |

| Extinction Coeff. | ~69,000 M⁻¹cm⁻¹ | Lower, but compensated by QY |

| Quantum Yield (QY) | 0.90 | High (Texas Red ~0.50) |

| Photostability | Excellent | Moderate |

| Stokes Shift | ~27 nm | Small (requires sharp filters) |

The Warhead: Hydrazide (-NHNH₂)

The hydrazide group reacts selectively with aldehydes and ketones to form a stable hydrazone linkage . This reaction is pH-dependent and reversible under highly acidic conditions, but stable at physiological pH.

Target Specificity:

-

Glycoproteins: Sialic acid residues on cell surface glycans (activated by mild NaIO₄ oxidation).

-

Carbonyl Stress: Aldehydes generated by lipid peroxidation (e.g., 4-HNE) or protein carbonylation.

-

N-Terminal Serine/Threonine: Activated by periodate oxidation.

Hardware Configuration for Confocal Systems

To maximize signal-to-noise ratio (SNR) and prevent bleed-through, the optical path must be matched to BDP TR's steep absorption/emission profiles.

Laser Lines

-

Optimal: 561 nm (DPSS or Diode). This line excites BDP TR at ~60% efficiency but provides excellent separation from Green (488 nm) and Far-Red (640 nm) dyes.

-

Alternative: 594 nm (HeNe). Closer to the excitation max (589 nm), providing peak brightness.

Detection Filters

-

Bandpass: 610/20 nm or 615/30 nm .

-

Longpass: LP 600 nm (Use caution with multiplexing Far-Red dyes).

Multiplexing Strategy

BDP TR fits perfectly into the "Orange/Red" channel.

-

Channel 1 (Blue): DAPI / Hoechst (405 nm ex)

-

Channel 2 (Green): BDP FL / FITC / GFP (488 nm ex)

-

Channel 3 (Orange/Red): BDP TR Hydrazide (561/594 nm ex)

-

Channel 4 (Far Red): Cy5 / APC (633/640 nm ex)

Mechanism of Action

The labeling relies on the formation of a hydrazone bond. For glycoproteins, this requires a two-step process: Activation (creating the aldehyde) and Ligation (binding the dye).

Figure 1: The two-step mechanism for glycoprotein labeling. Cis-diols on sugars are cleaved by periodate to form aldehydes, which then react with this compound.[2]

Validated Protocol: Glycoprotein Labeling

Objective: Label cell surface sialic acids on fixed cells. Self-Validation: Include a "No NaIO₄" control. If this control fluoresces, you have non-specific binding or unwashed dye.

Reagents

-

Buffer A: 0.1 M Sodium Acetate, pH 5.5 (Critical for hydrazone stability and reaction efficiency).

-

Oxidant: 10 mM Sodium Periodate (NaIO₄) in Buffer A (Freshly prepared).

-

Dye Stock: 5 mM this compound in DMSO.

-

Blocking: 1% BSA in PBS.

Step-by-Step Workflow

-

Fixation:

-

Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT.

-

Note: Do not use Glutaraldehyde, as it introduces aldehydes that will react non-specifically with the hydrazide.

-

-

Washing:

-

Wash 3x with PBS to remove PFA.

-

-

Activation (Oxidation):

-

Incubate cells in 10 mM NaIO₄ (in Buffer A) for 30 minutes at 4°C in the dark.

-

Control: Incubate duplicate sample in Buffer A without NaIO₄.

-

-

Quenching (Optional but Recommended):

-

Wash 2x with PBS.

-

Briefly rinse with 1 mM glycerol or dilute ethylene glycol to quench residual periodate (prevents oxidation of the dye).

-

-

Labeling:

-

Dilute this compound to 5–10 µM in Buffer A .

-

Incubate for 60 minutes at RT in the dark.

-

-

Washing:

-

Wash 3x with PBS (5 mins each).

-

Expert Tip: A final wash with high-salt PBS (0.5 M NaCl) can reduce electrostatic background.

-

-

Mounting:

-

Mount in anti-fade media (e.g., ProLong Diamond).

-

Expert Insights & Troubleshooting

pH Control is Critical

Hydrazide ligation is most efficient at pH 4.5 – 5.5 .

-

Why? The reaction proceeds via a protonated intermediate. At neutral pH (7.4), the reaction is significantly slower.

-

Solution: Perform the labeling step in Sodium Acetate buffer (pH 5.5). If you must label at neutral pH (e.g., live cells), add 10 mM Aniline as a catalyst to accelerate formation.

Photostability vs. Brightness

BDP TR is exceptionally photostable.[3]

-

Experimental Advantage: You can use higher laser power (5-10%) for confocal z-stacks without significant bleaching, unlike Texas Red which requires <2% power.

-

Observation: If the signal appears dim initially, check the pH of your labeling buffer. BDP TR fluorescence is generally pH insensitive, but the labeling efficiency is pH dependent.

Background Noise

-

Cause: Hydrophobic interaction of the BDP core with lipid membranes.

-

Fix: Ensure the dye concentration does not exceed 10 µM. Use 0.1% Tween-20 in the wash steps if membrane background is high.

Glutaraldehyde Incompatibility

NEVER use glutaraldehyde fixatives with hydrazide dyes. Glutaraldehyde introduces millions of aldehyde groups to the protein meshwork, leading to massive, non-specific background staining. Use Formaldehyde/PFA only.

Experimental Workflow Diagram

Figure 2: Decision tree for this compound labeling. Note the divergence based on whether aldehydes are endogenous (Stress) or induced (Glycoproteins).

References

-

National Institutes of Health (NIH). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. PMC. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Profiling of Oxidized Cell Surface Glycans using BDP TR Hydrazide

Application Note & Protocol | Version 2.0

Abstract & Introduction

The cell surface glycome—a dense forest of glycoproteins and glycolipids—serves as the primary interface for cellular interaction, immune recognition, and pathogen entry. Sialic acids, occupying the terminal positions of these glycans, are critical biomarkers for cellular states, including oncogenic transformation and immune activation.

Traditional lectin-based staining (e.g., WGA, SNA) often suffers from broad specificity and low affinity. Chemical remodeling via Periodate Oxidation and Hydrazide Ligation offers a superior, covalent alternative. This guide details the use of BDP TR Hydrazide (a photostable, borondipyrromethene-based fluorophore) to label periodate-oxidized sialic acids. Unlike traditional Texas Red or ROX derivatives, BDP TR offers exceptional photostability and high quantum yield (

Key Advantages of this compound

-

Photostability: Resists photobleaching during Z-stack acquisition or long-term time-lapse imaging.

-

Spectral Clarity: Excitation (589 nm) / Emission (616 nm) fits standard ROX/Texas Red channels, avoiding overlap with GFP/FITC or DAPI.

-

Chemical Precision: Hydrazide chemistry targets aldehydes generated specifically on sialic acids under controlled oxidation conditions, minimizing background.

Mechanism of Action

The labeling strategy relies on the specific susceptibility of the exocyclic vicinal diols (C7, C8, C9) of sialic acid to mild periodate oxidation.

-

Mild Oxidation: Sodium periodate (

) at low concentration (1 mM) and low temperature (4°C) selectively cleaves the C7-C8 or C8-C9 bond of terminal sialic acids, generating an aldehyde group. Crucially, this condition is too mild to oxidize other cell-surface sugars (like galactose) or penetrate the membrane to oxidize internal glycans. -

Ligation: The newly formed aldehyde reacts with the hydrazide group of this compound to form a stable hydrazone linkage.

-

Catalysis (Optional but Recommended): The presence of aniline creates a highly reactive Schiff base intermediate, accelerating the rate-determining step of hydrazone formation at neutral pH, thereby preserving cell viability while maximizing signal.

Chemical Pathway Diagram[1]

Figure 1: Mechanistic pathway of periodate-mediated sialic acid labeling.[1][2] Mild oxidation generates specific aldehyde targets for this compound ligation.

Materials & Equipment

| Component | Specification | Purpose |

| This compound | Lumiprobe / BroadPharm | High-fidelity fluorophore (Ex 589/Em 616). |

| Sodium Periodate ( | >99% Purity | Oxidizing agent. Must be fresh. |

| Aniline | ACS Reagent Grade | Catalyst for neutral pH ligation. |

| Glycerol | Cell Culture Grade | Quenches excess periodate. |

| Labeling Buffer | PBS, pH 6.5 - 7.4 | Maintains cell viability. |

| FACS Buffer | PBS + 1% BSA | Prevents non-specific binding during wash. |

Experimental Protocol

Phase 1: Preparation (Freshness is Critical)

-

BDP TR Stock: Dissolve 1 mg this compound in anhydrous DMSO to make a 10 mM stock. Store at -20°C, desiccated and dark.

-

Periodate Solution: Prepare a 2 mM

solution in cold PBS immediately before use. Do not store. -

Catalyst Buffer (Optional): Prepare PBS containing 10 mM Aniline (pH adjusted to 6.7-7.0).

Phase 2: Mild Periodate Oxidation

Objective: Generate aldehydes on surface sialic acids without compromising membrane integrity.

-

Harvest: Collect

cells. Wash 2x with cold PBS to remove media serum (serum glycoproteins will quench periodate). -

Oxidize: Resuspend cells in 100 µL of cold 1 mM

(dilute the 2 mM stock 1:1 with cell suspension).-

Control: Resuspend a separate aliquot in PBS only (Non-oxidized control).

-

-

Incubate: 20–30 minutes at 4°C in the dark.

-

Note: 4°C prevents endocytosis of the oxidant and restricts oxidation to the cell surface.

-

-

Quench: Add glycerol to a final concentration of 1 mM (or wash with PBS containing 1% FBS) to neutralize residual periodate.

-

Wash: Wash cells 2x with cold PBS.

Phase 3: BDP TR Staining

Objective: Covalent labeling of aldehydes.

-

Stain: Resuspend cells in 100 µL of Labeling Buffer containing:

-

50 µM this compound (1:200 dilution of stock).

-

(Optional)10 mM Aniline (accelerates reaction 10-50x).

-

-

Incubate:

-

With Aniline: 30–60 minutes at 4°C or RT.

-

Without Aniline: 90–120 minutes at 4°C.

-

-

Wash: Wash cells 3x with FACS Buffer (PBS + 1% BSA) to remove unbound dye.

-

Tip: BDP dyes are hydrophobic; thorough washing with BSA is critical to reduce background.

-

Phase 4: Analysis

-

Flow Cytometry: Analyze using the 561 nm or 594 nm laser. Collect emission with a 610/20 nm or 620/30 nm filter (PE-Texas Red / ECD / mCherry channel).

-

Microscopy: Fix cells with 4% PFA if necessary (the hydrazone bond is stable) or image live.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for this compound labeling of cell surface glycans.

Validation & Quality Control

To ensure the signal represents specific sialic acid oxidation, include the following controls:

| Control Type | Protocol Modification | Expected Result | Interpretation |

| Non-Oxidized | Replace | No Fluorescence | Verifies dye does not bind non-specifically to surface. |

| Aldehyde Block | Treat oxidized cells with hydroxylamine before staining. | Reduced Fluorescence | Confirms signal is aldehyde-dependent. |

| Neuraminidase | Pre-treat cells with Neuraminidase (sialidase). | Loss of Fluorescence | Confirms target is Sialic Acid. |

Troubleshooting Guide

Problem: High Background in Control Samples

-

Cause: Hydrophobic interaction of BDP dye with cell membrane.

-

Solution: Increase BSA concentration in wash buffer to 3-5%. Ensure dye stock is fully dissolved and not aggregated (spin down stock before use).

Problem: Low Signal Intensity

-

Cause: Inefficient oxidation or slow ligation.

-

Solution: Ensure

is fresh (prepared <15 mins before use). Use Aniline catalyst (10 mM). Verify pH of staining buffer is < 7.4 (pH 6.5 is optimal for hydrazide reaction).

Problem: Internal Staining

-

Cause: Membrane permeabilization or endocytosis.

-

Solution: Keep all steps strictly at 4°C. Reduce

concentration to 1 mM.

References

-

Zeng, Y., et al. (2009). "High-efficiency labeling of sialylated glycoproteins on living cells." Nature Methods, 6(3), 207–209. Link

- Key Insight: Establishes the aniline-catalyzed lig

-

Lumiprobe Corporation. "this compound Product Datasheet." Link

-

Key Insight: Spectral properties and chemical stability of the BDP TR fluorophore.[3]

-

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

- Key Insight: Definitive reference for periodate oxidation chemistry and hydrazide reactivity.

-

Biotium. "Aminooxy Labeling of Glycoproteins Protocol." Link

- Key Insight: General parameters for aldehyde-reactive probe concentr

Sources

fluorescence microscopy filter sets for BDP TR hydrazide

Application Note: Optimized Fluorescence Microscopy Filter Sets & Protocols for BDP TR Hydrazide

Executive Summary

BDP TR (Borondipyrromethene Texas Red) Hydrazide is a photostable, high-quantum yield fluorophore engineered to target carbonyl groups (aldehydes and ketones). Unlike traditional succinimidyl esters that target amines, the hydrazide moiety allows for the specific labeling of oxidized glycoproteins , sialic acid residues , and carbonylated proteins resulting from oxidative stress.

This guide provides the precise optical configurations required to maximize the signal-to-noise ratio (SNR) of BDP TR, along with a validated protocol for labeling cell surface glycans.

Key Spectral Characteristics:

-

Quantum Yield: 0.90 (High brightness)

-

Stokes Shift: 27 nm (Requires steep-slope dichroics)

Optical Configuration & Filter Sets

To achieve optimal detection, the filter set must isolate the 589 nm excitation peak while efficiently collecting the 616 nm emission, rejecting the excitation light due to the narrow Stokes shift.

A. Recommended Filter Sets

The BDP TR spectrum aligns closely with Texas Red and ROX . However, standard Texas Red filters often center excitation at 560 nm, which is suboptimal for BDP TR (589 nm). For maximum brightness, we recommend Alexa Fluor 594 optimized sets.

| Filter Class | Component | Specification (Center/Bandwidth) | Technical Rationale |

| High-Performance (Best SNR) | Excitation | 590/20 nm | Hits the 589 nm peak directly; maximizes photon absorption. |

| Dichroic | 605 nm LP | Steep cut-off separates the close excitation/emission peaks. | |

| Emission | 630/60 nm | Captures the emission tail while blocking excitation bleed-through. | |

| Standard (Broad Compatibility) | Excitation | 560/40 nm | Standard Texas Red excitation; ~70% efficiency for BDP TR. |

| Dichroic | 595 nm LP | Standard cut-off. | |

| Emission | 630/75 nm | Wide bandpass collects maximum signal but increases background. | |

| Multicolor Setup (Triple Band) | Excitation | 577/25 nm | Narrower band to allow co-imaging with DAPI and GFP. |

| Emission | 620/60 nm | Prevents crosstalk into Far-Red (Cy5) channels. |

B. Commercial Part Cross-Reference

-

Chroma: Set 49017 (ET - Texas Red / mCherry) or Set 49008 (ET - mCherry / Texas Red).

-

Semrock: BrightLine® TxRed-4040C.

-

Zeiss: Filter Set 43 (Cy 3) or Filter Set 64 (mCherry).

C. Spectral Logic Diagram

Figure 1: Optical path logic for BDP TR imaging. The 605 nm dichroic is critical to separate the 589 nm excitation from the 616 nm emission.

Validated Protocol: Labeling Cell Surface Glycoproteins

Mechanism: This protocol utilizes Sodium Periodate (NaIO₄) to mildly oxidize sialic acid residues on cell surface glycoproteins, creating reactive aldehyde groups. The This compound then reacts with these aldehydes to form a stable hydrazone linkage.

Reagents Required:

-

This compound (Stock: 10 mM in DMSO).

-

Sodium Periodate (NaIO₄).

-

PBS (Phosphate Buffered Saline), pH 7.4.

-

Labeling Buffer: Acetate Buffer, pH 5.5 (Optional, but increases efficiency) or PBS pH 7.4.

-

Fixative: 4% Paraformaldehyde (PFA).

Step-by-Step Workflow

-

Preparation of Cells:

-

Grow adherent cells on coverslips to 70-80% confluency.

-

Wash cells 2x with cold PBS to remove media proteins.

-

-

Oxidation (Create Aldehydes):

-

Prepare a fresh 1 mM NaIO₄ solution in cold PBS. Note: Keep solution on ice and protect from light.

-

Incubate cells with 1 mM NaIO₄ for 30 minutes at 4°C .

-

Control Step: Prepare a negative control slide incubated in PBS without NaIO₄.

-

Wash cells 2x with PBS to stop the reaction.

-

-

Labeling (Hydrazone Formation):

-

Dilute this compound stock to a final concentration of 5–50 µM in PBS (or Acetate Buffer pH 5.5).

-

Incubate cells with the dye solution for 30–60 minutes at Room Temperature in the dark.

-

Note: Acidic pH (5.5) accelerates hydrazone formation, but PBS (7.4) is often sufficient for microscopy.

-

-

Washing & Fixation:

-

Wash cells 3x with PBS to remove unbound dye.

-

Fix cells with 4% PFA for 15 minutes at Room Temperature.

-

Wash 3x with PBS.

-

-

Mounting & Imaging:

-

Counterstain with DAPI (nuclei) if desired.

-

Mount coverslips using an antifade mounting medium.

-

Image using the Texas Red / Alexa 594 filter set described in Section 2.

-

D. Reaction Pathway Diagram

Figure 2: Chemical mechanism of this compound labeling. Periodate oxidation converts diols to aldehydes, which capture the hydrazide dye.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Unbound dye retention | Increase washing steps; use a quenching step (e.g., BSA wash) before fixation. |

| Weak Signal | Insufficient oxidation | Ensure NaIO₄ is fresh; increase oxidation time to 45 mins (do not exceed 1 mM to avoid cell damage). |

| Bleed-through (Green) | Filter crosstalk | Ensure your Green filter (GFP) has a bandpass emission < 550 nm. BDP TR is very bright and can bleed into broad green filters. |

| Intracellular Background | Endocytosis of dye | Perform labeling at 4°C to inhibit endocytosis if labeling surface proteins on live cells. |

References

-

Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for hydrazide-aldehyde chemistry).

Sources

- 1. This compound, 2183473-49-4 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound (A270117) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Choosing Filter Combinations for Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]